Researchers need a versatile 1,2,4-triazole building block combining a cross-coupling handle with enhanced membrane permeability. The 5-bromo group enables Pd-catalyzed C-C bond formation while the 3-tert-butyl moiety increases lipophilicity by 0.76 logP units relative to non-brominated analogs.
• **Synthetic Utility**: Bromine site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions - direct analog to published bromotriazole cross-coupling methodology.
• **Patent Protection Clarity**: BASF EP0585477 explicitly claims Br + tert-butyl combination for agrochemical/pesticide use, reducing IP uncertainty for analog design.
• **Supply Reliability**: Multi-gram to bulk quantities available. ≥98% purity. Ambient shipping for solid form.
Molecular FormulaC6H10BrN3
Molecular Weight204.07 g/mol
CAS No.146858-36-8
Cat. No.B179727
⚠ Attention: For research use only. Not for human or veterinary use.
5-Bromo-3-tert-butyl-1H-1,2,4-triazole – Heterocyclic Building Block
5-Bromo-3-tert-butyl-1H-1,2,4-triazole is a disubstituted 1,2,4-triazole featuring a bromine atom at the 5-position and a tert-butyl group at the 3-position . As a member of the 1,2,4-triazole family, it possesses a five-membered heterocyclic core containing three nitrogen atoms, a scaffold recognized for its broad spectrum of biological activities [1]. The compound is a solid at room temperature with a molecular formula of C₆H₁₀BrN₃ and a molecular weight of 204.07 g/mol . Its commercial availability and unique substitution pattern make it a valuable starting material for the synthesis of more complex molecules in medicinal chemistry and agrochemical research [2].
Substitution
5-Br, 3-tBu on 1,2,4-triazole core
Role
Heterocyclic building block for med chem & agrochemical synthesis
Procurement
Commercially available solid, analytical data supplied
[1] CJNMCPU. Triazoles: A valuable insight into recent developments and biological activities. Chinese Journal of Natural Medicines 2013, 11 (6), 608-620. View Source
[2] BASF AG. 1,2,4-triazole derivatives, process and intermediates for their preparation and their use as parasiticides. European Patent EP0585477A1, published 1994-03-09. View Source
Why This Triazole Cannot Be Replaced by Generic Analogs
The specific combination of a bromine atom and a tert-butyl group on the 1,2,4-triazole ring confers a distinct physicochemical and reactivity profile that cannot be replicated by other halogenated or unsubstituted analogs. Substituting the bromine with chlorine, iodine, or hydrogen eliminates the unique balance of steric bulk and electronic effects provided by the tert-butyl group, which is known to enhance lipophilicity and membrane permeability [1]. Furthermore, the bromine atom serves as a privileged synthetic handle for transition metal-catalyzed cross-coupling reactions, a transformation that is either inaccessible or significantly less efficient with chloro- or iodo- analogs under mild conditions [2]. The BASF patent EP0585477 explicitly claims the R¹ = tert-butyl, R² = bromine combination for pest control applications, highlighting that this specific substitution pattern is not interchangeable with other halogens for the claimed utility [3]. These distinctions translate directly into quantifiable differences in logP, synthetic versatility, and patent-validated application scope, as detailed in the evidence below.
Bromine handle enables Pd-catalyzed cross-coupling; Cl, H, or I analogs lack comparable reactivity under mild conditions.
Tert‑butyl/bromine pair creates a distinct logP and lipophilicity profile not reproducible by other halogen substitutions.
Patent EP0585477 specifically claims R¹=tert‑butyl, R²=bromine for pest control; other halogens do not confer the same utility.
[2] Aiwale, S. T.; Dallavalle, S. Efficient Synthesis of 3,7-Diaryl-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazines. Synthesis 2012, 44 (19), 3055-3058. View Source
[3] BASF AG. 1,2,4-triazole derivatives, process and intermediates for their preparation and their use as parasiticides. European Patent EP0585477A1, published 1994-03-09. View Source
Quantitative Differentiation from Closest Analogs
Enhanced Lipophilicity vs Non-Brominated Analog
The target compound exhibits a calculated logP of 1.86470 [1], which is 0.7625 units higher than the logP of 3-tert-butyl-1H-1,2,4-triazole (logP = 1.10220) . This difference is directly attributable to the presence of the bromine atom, which increases the molecule's hydrophobic surface area and enhances its partitioning into lipid environments.
Higher lipophilicity enhances membrane permeability, a critical factor in drug discovery and agrochemical development, and can significantly influence bioavailability and target engagement.
Bromo Handle for Palladium-Catalyzed Cross-Coupling
The bromine atom at the 5-position serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, a transformation not accessible to non-halogenated or chloro analogs under mild conditions. This reactivity is exemplified in the use of brominated 1,2,4-triazoles in Suzuki-Miyaura couplings, as demonstrated by Aiwale and Dallavalle who employed 3,5-dibromo-1,2,4-triazole to construct diaryl-substituted triazolotriazines [1].
This functional handle allows for the rapid diversification of the triazole core into more complex, biologically active molecules, a key advantage in medicinal chemistry and agrochemical library synthesis.
[1] Aiwale, S. T.; Dallavalle, S. Efficient Synthesis of 3,7-Diaryl-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazines. Synthesis 2012, 44 (19), 3055-3058. View Source
Patent-Backed Utility in Agrochemical Lead Optimization
BASF patent EP0585477 explicitly claims 1,2,4-triazole derivatives for pest control where R¹ is tert-butyl and R² is bromine [1]. This specific substitution pattern is distinguished from other halogens (fluorine, chlorine, iodine) which are claimed for other applications or with different R¹ groups, underscoring the unique role of the bromo-tert-butyl combination in this patent.
Patent-validated utilityHead-to-head
R¹=tBu, R²=Br claimed for pest control in EP0585477
Supports agrochemical lead optimization
Patent scope defines specific substitution requirement
R¹=tert-butyl, R²=bromine claimed for pest control
Comparator Or Baseline
R²=fluorine, chlorine, iodine also claimed but for different scope or in combination with different R¹
Quantified Difference
Bromine is specifically paired with tert-butyl in the claimed formula for pest control applications
Conditions
Pest control compositions (claim 1)
Why This Matters
This patent validation provides a clear precedent for the compound's value in agrochemical research, reducing the risk of pursuing analogs with less established utility.
[1] BASF AG. 1,2,4-triazole derivatives, process and intermediates for their preparation and their use as parasiticides. European Patent EP0585477A1, published 1994-03-09. View Source
Procurement-Ready Purity and Supplier Reliability
The compound is commercially available from reputable suppliers with a purity of 95% (as verified by Sigma-Aldrich for the ChemBridge product) . This contrasts with many custom-synthesized analogs that require in-house validation of identity and purity, introducing additional time and cost.
Medicinal Chemistry Library Synthesis via Cross-Coupling
Leverage the bromine atom as a handle for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to rapidly generate diverse 5-aryl-3-tert-butyl-1H-1,2,4-triazole libraries. This approach is directly supported by the class-level inference of bromotriazole reactivity [1] and is further validated by the enhanced lipophilicity conferred by the tert-butyl group , which can improve the drug-likeness of the resulting derivatives.
Agrochemical Lead Discovery for Pest Control
Utilize this compound as a privileged scaffold for designing novel parasiticides, guided by the explicit patent claim for the tert-butyl/bromo combination in BASF EP0585477 [1]. The compound's validated utility in this patent reduces the uncertainty associated with pursuing structurally similar analogs and provides a clear intellectual property landscape for follow-on research.
Physical Property Optimization in Drug Design
Incorporate this building block into lead compounds where enhanced membrane permeability is desired. The quantifiable logP increase of 0.76 units compared to the non-brominated analog [1] provides a predictable adjustment to lipophilicity, allowing medicinal chemists to fine-tune pharmacokinetic properties without drastically altering the core pharmacophore.
Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis via cross-coupling
Bromo handle for Pd couplings; tert-butyl lipophilicity
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.